Diaminopropane

Beschreibung

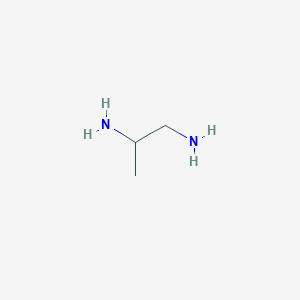

Structure

3D Structure

Eigenschaften

IUPAC Name |

propane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHJOMMDDJHIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2, Array | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021761 | |

| Record name | 1,2-Diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-propylenediamine appears as a colorless liquid with an ammonia-like odor. Strongly irritates skin and tissue., Liquid, Extremely hygroscopic liquid; [Merck Index] Colorless liquid with an ammoniacal odor; [CAMEO], Solid, HYGROSCOPIC COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Propanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2 Diaminopropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

248.9 °F at 760 mmHg (NTP, 1992), 119 °C | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

92 °F (NFPA, 2010), 33 °C c.c. | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble (NTP, 1992), Solubility in water: miscible | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8584 (NTP, 1992) - Less dense than water; will float, Relative density (water = 1): 0.9 | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6 | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

9.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.2 | |

| Record name | Propylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

78-90-0 | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diaminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A4P522UGO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-35 °F (NTP, 1992), -12 °C | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comparative Analysis of the Physical Properties of 1,2-Diaminopropane and 1,3-Diaminopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the core physical properties of 1,2-diaminopropane (B80664) and 1,3-diaminopropane (B46017). These isomeric diamines, while structurally similar, exhibit distinct physical characteristics that influence their application in chemical synthesis, materials science, and pharmaceutical development. This document summarizes key quantitative data, outlines standard experimental protocols for their determination, and provides visualizations of their structural relationship and a general experimental workflow for physical property characterization.

Core Physical Properties: A Comparative Summary

The physical properties of 1,2-diaminopropane and 1,3-diaminopropane are summarized in the table below, offering a direct comparison of their key characteristics. These differences arise primarily from the relative positions of the two amino groups on the propane (B168953) backbone, which affects intermolecular forces, molecular symmetry, and packing in the solid state.

| Physical Property | 1,2-Diaminopropane | 1,3-Diaminopropane |

| Molecular Formula | C₃H₁₀N₂ | C₃H₁₀N₂ |

| Molar Mass ( g/mol ) | 74.13 | 74.13 |

| Appearance | Colorless liquid[1] | Colorless liquid[2] |

| Odor | Ammonia-like[1] | Fishy, ammoniacal[2] |

| Boiling Point (°C) | 119-122[1][3][4] | 133-140.1[2][5] |

| Melting Point (°C) | -37[3][4][6] | -12[2][7][8] |

| Density (g/mL at 25°C) | 0.870[1][3][6] | 0.888[2][7][8] |

| Refractive Index (n20/D) | 1.446[3][6] | 1.458-1.459[2][5][9] |

| pKa1 | ~9.82 (at 25°C)[10][11][12] | ~10.94 (at 10°C) |

| pKa2 | - | ~8.88 |

| Solubility in Water | Soluble/Very Soluble[10][11][12][13][14][15] | Completely miscible/Soluble[2][5][16] |

| Flash Point (°C) | 33-34[3][17] | 48-50[5][18] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties listed above. These protocols are generalized and represent common laboratory practices.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common method for its determination is the Thiele tube method.

Methodology:

-

A small amount of the liquid sample (e.g., 1,2-diaminopropane or 1,3-diaminopropane) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[19]

Determination of Melting Point

For compounds that are solid at or near room temperature, the melting point is a crucial indicator of purity. While both 1,2- and 1,3-diaminopropane are liquids at standard conditions, their melting points can be determined using a cooling bath.

Methodology:

-

A sample of the diamine is placed in a small, thin-walled capillary tube.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a cooling bath (e.g., a dry ice/acetone bath).

-

The temperature is gradually lowered until the liquid solidifies.

-

The bath is then allowed to slowly warm, or a heating apparatus is used to gently increase the temperature.

-

The melting point is recorded as the temperature range from which the first liquid droplet appears to the point where the entire solid has melted.[1][5]

Determination of Density

The density of a liquid can be determined gravimetrically using a pycnometer or by using a hydrometer. The gravimetric method is highly accurate.

Methodology:

-

A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately.

-

The pycnometer is filled with the liquid sample (e.g., 1,2-diaminopropane or 1,3-diaminopropane), ensuring no air bubbles are trapped.

-

The filled pycnometer is then weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[2][18]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property and is often used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.

Methodology:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prism is closed, and the light source is switched on.

-

The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to align the dividing line with the crosshairs in the eyepiece.

-

The refractive index is then read directly from the instrument's scale.[20]

Determination of pKa

The pKa value is a measure of the acidity or basicity of a compound. For amines, it indicates the tendency to accept a proton. Potentiometric titration is a common method for pKa determination.

Methodology:

-

A known concentration of the diamine solution is prepared in water.

-

A standardized solution of a strong acid (e.g., HCl) is used as the titrant.

-

A pH electrode is immersed in the diamine solution, and the initial pH is recorded.

-

The acid titrant is added in small, known increments, and the pH is recorded after each addition.

-

The titration is continued past the equivalence point(s).

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value(s) can be determined from the pH at the half-equivalence point(s) on the titration curve.[12][21]

Visualizations

Structural Isomerism of Diaminopropanes

The following diagram illustrates the structural difference between 1,2-diaminopropane and 1,3-diaminopropane.

Caption: Structural relationship of 1,2- and 1,3-diaminopropane.

General Experimental Workflow for Physical Property Characterization

The diagram below outlines a typical workflow for the characterization of the physical properties of a liquid organic compound like the diaminopropanes.

Caption: General workflow for physical property determination.

References

- 1. m.youtube.com [m.youtube.com]

- 2. mt.com [mt.com]

- 3. wjec.co.uk [wjec.co.uk]

- 4. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. 1,3-Diaminopropane synthesis - chemicalbook [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Measurement of Refractive Indexes of Liquids in the Infrared [opg.optica.org]

- 10. CN103012158A - Preparation method of 1,2-propane diamine - Google Patents [patents.google.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. 3.2. pKa Analysis [bio-protocol.org]

- 13. scribd.com [scribd.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. mdpi.com [mdpi.com]

- 16. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 17. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 18. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. mt.com [mt.com]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to Diaminopropane Isomers and Their Chemical Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of diaminopropane, focusing on their chemical structures, properties, synthesis, and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Introduction to this compound Isomers

This compound (C₃H₁₀N₂) is a diamine with three structural isomers, each exhibiting distinct physical and chemical properties due to the different placement of the two amino groups (-NH₂) on the propane (B168953) backbone. The most common and widely utilized isomers are 1,2-diaminopropane (B80664) and 1,3-diaminopropane (B46017). A third isomer, 2,2-diaminopropane, is less common and not as extensively studied. These isomers serve as versatile building blocks in organic synthesis, finding applications in coordination chemistry, polymer production, and the synthesis of pharmaceuticals and agrochemicals.[1][2]

Chemical Structures and Isomer Overview

The three structural isomers of this compound are:

-

1,2-Diaminopropane (Propane-1,2-diamine): An asymmetric molecule where the amino groups are attached to the first and second carbon atoms. This isomer is chiral and exists as a racemic mixture of two enantiomers (R and S).[3]

-

1,3-Diaminopropane (Propane-1,3-diamine or Trimethylenediamine): A linear and symmetric molecule with amino groups at the terminal carbon atoms.[4]

-

2,2-Diaminopropane (Propane-2,2-diamine): A geminal diamine with both amino groups attached to the central carbon atom.

Below are the chemical structures of the primary this compound isomers.

Physicochemical Properties

The physical and chemical properties of 1,2-diaminopropane and 1,3-diaminopropane are summarized in the table below for easy comparison. These properties are crucial for their application in various chemical processes, influencing reaction conditions, solvent selection, and purification methods.

| Property | 1,2-Diaminopropane | 1,3-Diaminopropane |

| CAS Number | 78-90-0[3] | 109-76-2[4] |

| Molecular Formula | C₃H₁₀N₂ | C₃H₁₀N₂ |

| Molar Mass | 74.13 g/mol [3] | 74.13 g/mol [4] |

| Appearance | Colorless liquid[3] | Colorless liquid[4] |

| Odor | Ammoniacal, fishy[3] | Fishy, ammoniacal[4] |

| Boiling Point | 119-120 °C | 139-140 °C[5] |

| Melting Point | -37 °C | -12 °C[4] |

| Density | 0.87 g/mL at 25 °C | 0.888 g/mL at 25 °C[4] |

| Flash Point | 33 °C (closed cup) | 50 °C[5] |

| Solubility | Miscible with water | Soluble in water[4] |

| pKa (of conjugate acid) | ~10.0 and 7.1 | ~10.6 and 8.6 |

Synthesis Protocols

The synthesis of this compound isomers can be achieved through various methods, with the choice of route often depending on the desired isomer, scale, and available starting materials.

Synthesis of 1,2-Diaminopropane

A common industrial method for the synthesis of 1,2-diaminopropane is the ammonolysis of 1,2-dichloropropane (B32752).[3]

Reaction: CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl

Experimental Protocol (Laboratory Scale): A detailed laboratory procedure involves the reaction of 1,2-dichloropropane with aqueous ammonia (B1221849) under pressure.

-

Reaction Setup: A high-pressure autoclave is charged with 1,2-dichloropropane, a significant excess of aqueous ammonia (e.g., 28-30%), and a copper-based catalyst.[6]

-

Reaction Conditions: The reactor is sealed and heated to a temperature range of 160-180°C, with the pressure maintained between 8-12 MPa. The reaction mixture is stirred for 4-5 hours.[6]

-

Work-up and Purification: After cooling the reactor to room temperature, the excess ammonia is carefully vented. The resulting mixture contains 1,2-diaminopropane, unreacted starting materials, and byproducts. The product is then isolated and purified by fractional distillation.[6]

Another synthetic route involves the amination of isopropanolamine.

Experimental Protocol (from Isopropanolamine):

-

Catalyst Activation: A nickel-based catalyst is activated under a hydrogen atmosphere.

-

Reaction: Isopropanolamine and liquid ammonia are mixed and pumped into a reactor containing the activated catalyst and hydrogen. The reaction is carried out at a temperature of 150-240°C and a pressure of 10-13 MPa.[7]

-

Purification: After the reaction is complete, the catalyst is filtered off. Water is removed by distillation, followed by vacuum distillation to obtain pure 1,2-diaminopropane.[7]

Synthesis of 1,3-Diaminopropane

The industrial synthesis of 1,3-diaminopropane is typically a two-step process starting from acrylonitrile.[4]

Step 1: Amination of Acrylonitrile CH₂=CHCN + NH₃ → H₂NCH₂CH₂CN

Step 2: Hydrogenation of 3-Aminopropionitrile H₂NCH₂CH₂CN + 2 H₂ → H₂NCH₂CH₂CH₂NH₂

Experimental Protocol:

-

Amination: Acrylonitrile is reacted with an excess of ammonia at a temperature of 70-100°C and a pressure of 10-20 MPa to produce 3-aminopropionitrile.[8]

-

Hydrogenation: The resulting 3-aminopropionitrile is then hydrogenated in a separate reactor over a fixed-bed catalyst, such as Raney nickel or cobalt, at 60-120°C.[8]

-

Purification: The final product, 1,3-diaminopropane, is purified by distillation.

A biotechnological approach has also been developed for the production of 1,3-diaminopropane using engineered E. coli, offering a renewable alternative to petroleum-based processes.[2]

Characterization Techniques

The characterization of this compound isomers is essential to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound isomers.

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.[9]

Expected ¹H NMR Signals:

-

1,2-Diaminopropane: The spectrum is more complex due to the asymmetry. It will show signals for the methyl group (CH₃), the methine proton (CH), and the methylene (B1212753) protons (CH₂), along with broad signals for the amine protons (NH₂).

-

1,3-Diaminopropane: The spectrum is simpler due to symmetry. It will exhibit a triplet for the two equivalent methylene groups adjacent to the amino groups, a quintet for the central methylene group, and a broad singlet for the amine protons.

Expected ¹³C NMR Signals:

-

1,2-Diaminopropane: Three distinct signals corresponding to the three non-equivalent carbon atoms.

-

1,3-Diaminopropane: Two signals due to the symmetry of the molecule (two equivalent terminal carbons and one central carbon).

FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For diaminopropanes, the key absorptions are related to the N-H and C-N bonds.

Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) for analysis. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the liquid.[10]

Expected IR Absorption Bands for Primary Amines:

-

N-H Stretching: Two bands in the region of 3400-3250 cm⁻¹ (asymmetric and symmetric stretching).[11]

-

N-H Bending (Scissoring): A band in the region of 1650-1580 cm⁻¹.[11]

-

N-H Wagging: A broad, strong band between 910-665 cm⁻¹.[11]

-

C-N Stretching: A medium to weak band in the 1250-1020 cm⁻¹ region for aliphatic amines.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective technique for separating and identifying the isomers of this compound and assessing their purity.

Experimental Protocol:

-

Sample Preparation: The this compound sample is typically diluted in a suitable solvent (e.g., methanol, dichloromethane). Derivatization, for example with a chloroformate, may be employed to improve chromatographic performance and reduce peak tailing, which is common for amines.[12]

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar or a specific amine-dedicated column). The oven temperature is programmed to ramp up to achieve separation of the isomers based on their boiling points and interactions with the stationary phase.[13]

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison with spectral libraries.

Applications in Drug Development and Chemical Synthesis

This compound isomers are valuable intermediates in the synthesis of a wide range of chemical compounds, including pharmaceuticals.

-

1,2-Diaminopropane: Its chirality makes it a valuable building block in asymmetric synthesis. It is used in the preparation of chiral ligands for metal-catalyzed reactions and as an intermediate in the synthesis of various pharmaceuticals, including antiviral, antibiotic, and anticancer agents.[14]

-

1,3-Diaminopropane: This isomer is a precursor in the synthesis of several pharmaceuticals, such as the antineoplastic agents piroxantrone (B1684485) and losoxantrone.[4] It is also widely used in the production of polyamides, polyurethanes, and epoxy resins.[15]

Chiral Separation of 1,2-Diaminopropane

As 1,2-diaminopropane is chiral, the separation of its enantiomers is often necessary for applications in asymmetric synthesis and for the development of stereospecific pharmaceuticals.

Experimental Protocol (Resolution via Diastereomeric Salt Formation):

-

Salt Formation: The racemic 1,2-diaminopropane is reacted with a chiral resolving agent, such as (+)-tartaric acid, in a suitable solvent (e.g., methanol). This reaction forms a mixture of diastereomeric salts: (R)-1,2-diammonium-(+)-tartrate and (S)-1,2-diammonium-(+)-tartrate.[3]

-

Fractional Crystallization: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. One diastereomer will typically be less soluble and will crystallize out of the solution first.

-

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a strong base (e.g., NaOH) to liberate the free enantiomerically pure 1,2-diaminopropane, which can then be extracted and purified.[3]

Alternative methods for chiral separation include chromatography on a chiral stationary phase.[16]

Conclusion

The isomers of this compound, particularly 1,2- and 1,3-diaminopropane, are fundamental building blocks in modern organic chemistry. Their distinct structural and physicochemical properties dictate their specific applications, ranging from the synthesis of life-saving pharmaceuticals to the production of high-performance polymers. A thorough understanding of their synthesis and characterization is crucial for their effective utilization in research and industrial settings. This guide provides a foundational overview to aid scientists and researchers in their work with these important chemical intermediates.

References

- 1. nbinno.com [nbinno.com]

- 2. sciencedaily.com [sciencedaily.com]

- 3. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 4. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 5. 1,3-Diaminopropane for synthesis | 109-76-2 [sigmaaldrich.com]

- 6. CN103012158A - Preparation method of 1,2-propane diamine - Google Patents [patents.google.com]

- 7. CN103819344A - Synthesis method of 1,2-propane diamine - Google Patents [patents.google.com]

- 8. 1,3-Diaminopropane synthesis - chemicalbook [chemicalbook.com]

- 9. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Diaminopropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-diaminopropane (B80664) and 1,3-diaminopropane (B46017) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the qualitative solubility information and presents a detailed, generalized experimental protocol for the quantitative determination of the solubility of liquid amines in organic solvents.

Core Principles of Diaminopropane Solubility

The solubility of diaminopropanes in organic solvents is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. Both 1,2-diaminopropane and 1,3-diaminopropane are small molecules with two primary amine functional groups, which makes them polar and capable of forming hydrogen bonds.

The key factors influencing their solubility include:

-

Polarity: The presence of two amine groups imparts a high degree of polarity to the this compound molecule.

-

Hydrogen Bonding: The amine groups can act as both hydrogen bond donors and acceptors, allowing for strong interactions with polar solvents, particularly protic solvents like alcohols.

-

Alkyl Chain: The short three-carbon propane (B168953) backbone is a nonpolar feature, but its influence is generally outweighed by the highly polar amine groups.

Consequently, diaminopropanes are expected to be highly soluble or miscible in polar solvents and less soluble in nonpolar solvents.

Solubility Data

Table 1: Qualitative Solubility of 1,2-Diaminopropane in Organic Solvents

| Solvent Class | Representative Solvents | Qualitative Solubility | Citation |

| Alcohols | Methanol, Ethanol | Miscible | [1][2] |

| Ethers | Diethyl Ether | Moderate Solubility | [3] |

| Halogenated Hydrocarbons | Chloroform | Soluble | [2] |

| Aromatic Hydrocarbons | Benzene, Toluene | Forms Azeotropes | [1] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Lower Solubility | [3] |

Table 2: Qualitative Solubility of 1,3-Diaminopropane in Organic Solvents

| Solvent Class | Representative Solvents | Qualitative Solubility | Citation |

| Polar Solvents | General | Soluble in many polar organic solvents | [4] |

| Common Organic Solvents | General | Miscible with almost all common organic solvents | [5] |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the quantitative determination of the solubility of a liquid amine, such as this compound, in an organic solvent. This protocol is based on the principle of reaching equilibrium between the solute and the solvent, followed by quantitative analysis of the solution.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

1,2-Diaminopropane or 1,3-Diaminopropane (high purity)

-

Selected organic solvent (analytical grade)

-

Sealed, temperature-controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent and amine)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable detector

-

Autosampler vials

Procedure:

-

Preparation of the Test Mixture:

-

Add a known volume of the selected organic solvent to a series of sealable glass vials.

-

Add an excess amount of the this compound to each vial. The presence of a distinct separate phase of the this compound after initial mixing will confirm that an excess has been added.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature.

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A preliminary study should be performed to determine the minimum time required to reach equilibrium, which is typically between 24 and 72 hours.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow for complete phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase) using a pipette, ensuring that no part of the undissolved this compound phase is disturbed.

-

Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any microscopic, undissolved droplets of the amine.

-

-

Quantitative Analysis (Gas Chromatography):

-

Calibration: Prepare a series of calibration standards by accurately diluting known masses of the this compound in the chosen organic solvent. Analyze these standards using a validated GC method to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Accurately dilute a known volume of the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using the same GC method.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the this compound in the diluted sample.

-

Calculate the concentration of the this compound in the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams of this compound per 100 g of solvent ( g/100g ) or moles of this compound per liter of solution (mol/L).

-

Visualizations

Factors Influencing this compound Solubility

Caption: Key factors that govern the solubility of diaminopropanes.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

References

- 1. 1,2-Diaminopropane | 78-90-0 [chemicalbook.com]

- 2. 1,2-Propanediamine – INTERSURFCHEM SOLUTIONS [intersurfchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 5. 1,3-Diaminopropane, 99% 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of 1,3-Diaminopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation of 1,3-diaminopropane (B46017). Due to the limited availability of specific, publicly accessible quantitative thermal analysis data for this compound, this guide synthesizes known physicochemical properties with illustrative thermal decomposition data derived from the behavior of analogous short-chain aliphatic amines. Detailed experimental protocols for key analytical techniques are provided to facilitate the design and execution of thermal stability studies. Furthermore, this guide outlines the primary thermal degradation pathways of 1,3-diaminopropane, particularly in the context of its application in CO2 capture systems.

Introduction

1,3-Diaminopropane (H₂N(CH₂)₃NH₂), also known as trimethylenediamine, is a colorless, hygroscopic liquid with a characteristic amine odor. It serves as a versatile building block in the synthesis of a wide range of chemical products, including pharmaceuticals, agrochemicals, polymers, and corrosion inhibitors. Understanding the thermal stability of 1,3-diaminopropane is of paramount importance for its safe handling, storage, and application in various industrial processes, especially those conducted at elevated temperatures. Thermal decomposition can lead to the formation of potentially hazardous byproducts and a reduction in the efficacy of the final product.

This guide aims to provide a thorough understanding of the thermal behavior of 1,3-diaminopropane, including its physical properties, illustrative thermal analysis data, detailed experimental methodologies for its assessment, and its known degradation pathways.

Physicochemical and Thermal Properties

A summary of the key physicochemical and thermal properties of 1,3-diaminopropane is presented in Table 1. These properties are fundamental to understanding its behavior under thermal stress.

Table 1: Physicochemical and Thermal Properties of 1,3-Diaminopropane

| Property | Value |

| Molecular Formula | C₃H₁₀N₂ |

| Molecular Weight | 74.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 139-141 °C |

| Melting Point | -12 °C |

| Flash Point | 35 °C |

| Autoignition Temperature | 350 °C |

| Solubility | Miscible with water and polar organic solvents |

Thermal Stability Analysis: Illustrative Data

While specific TGA and DSC data for 1,3-diaminopropane is not extensively available in the public domain, the following tables present illustrative data based on the expected thermal behavior of short-chain aliphatic diamines. This data is intended to provide a representative profile for the compound.

Illustrative Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Table 2: Illustrative TGA Data for 1,3-Diaminopropane in an Inert Atmosphere (Nitrogen)

| Parameter | Illustrative Value |

| Onset of Decomposition (T_onset) | ~ 120 °C |

| Peak Decomposition Temperature (T_peak) | ~ 145 °C |

| Weight Loss at 150 °C | ~ 50% |

| Weight Loss at 200 °C | > 95% |

| Residue at 600 °C | < 2% |

Illustrative Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal transitions such as melting, boiling, and decomposition.

Table 3: Illustrative DSC Data for 1,3-Diaminopropane in an Inert Atmosphere (Nitrogen)

| Parameter | Illustrative Value |

| Boiling Point (Endotherm Peak) | ~ 140 °C |

| Onset of Exothermic Decomposition | ~ 150 °C |

| Peak of Exothermic Decomposition | ~ 165 °C |

Experimental Protocols for Thermal Analysis

To obtain reliable and reproducible thermal stability data for 1,3-diaminopropane, standardized experimental protocols are essential.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of 1,3-diaminopropane by measuring mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of 1,3-diaminopropane into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Setup:

-

Place the sample crucible onto the TGA's high-precision balance.

-

Seal the furnace and purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature up at a constant heating rate (e.g., 10 °C/min) to a final temperature of 600 °C.

-

-

Data Acquisition: Continuously record the sample's mass as a function of temperature.

-

Data Analysis:

-

Plot the mass percentage versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline tangent and the tangent of the steepest mass loss.

-

Calculate the derivative of the TGA curve (DTG) to identify the peak decomposition temperature(s) (T_peak).

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as boiling and decomposition, and to quantify the associated enthalpy changes.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 1,3-diaminopropane into a hermetically sealed aluminum DSC pan to prevent evaporation before boiling.

-

Experimental Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature up at a constant heating rate (e.g., 10 °C/min) to a final temperature of 300 °C.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks corresponding to boiling.

-

Identify exothermic peaks, which may indicate decomposition events.

-

Thermal Degradation Pathway

The thermal degradation of 1,3-diaminopropane has been studied, particularly in the context of its use as a solvent for CO₂ capture. In the presence of CO₂, the degradation pathway is initiated by the formation of a carbamate (B1207046). This intermediate can then undergo two primary reactions.[1]

-

Intermolecular Cyclization: The carbamate can cyclize to form a stable six-membered ring, tetrahydro-2(1H)-pyrimidione, with the elimination of water.[1]

-

Urea Formation: Alternatively, the carbamate can undergo a nucleophilic attack by another molecule of 1,3-diaminopropane to form a linear urea, N,N'-bis(3-aminopropyl)-urea.[1]

These degradation products can impact the performance and stability of the solvent system.

References

An In-depth Technical Guide to the Chirality and Enantiomers of 1,2-Diaminopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Chirality of 1,2-Diaminopropane (B80664)

1,2-Diaminopropane (propane-1,2-diamine) is the simplest chiral diamine, possessing the chemical formula CH₃CH(NH₂)CH₂NH₂.[1][2] Its structure contains a stereogenic center at the second carbon atom, the point of attachment for the methyl group and one of the amino groups. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-1,2-diaminopropane and (S)-1,2-diaminopropane. These enantiomers exhibit identical physical properties in an achiral environment, such as boiling point and density, but differ in their interaction with plane-polarized light and other chiral molecules.[3][4] This differential interaction is of paramount importance in the fields of asymmetric synthesis and drug development, where the biological activity of a molecule is often dictated by its specific stereochemistry.[5]

The industrial synthesis of 1,2-diaminopropane, typically through the ammonolysis of 1,2-dichloropropane, results in a racemic mixture, an equimolar combination of the (R)- and (S)-enantiomers.[1][2] For applications requiring stereochemical purity, the resolution of this racemic mixture into its constituent enantiomers is a critical step.

dot

Caption: Logical relationship of 1,2-diaminopropane's chirality.

Physical and Chemical Properties of 1,2-Diaminopropane Enantiomers

The physical properties of the individual enantiomers of 1,2-diaminopropane are identical, with the exception of their optical rotation. The racemic mixture has a boiling point of approximately 119-122 °C and a density of around 0.87 g/mL.[6][7] The key distinguishing feature of the enantiomers is their specific rotation, which is equal in magnitude but opposite in sign.

| Property | Racemic 1,2-Diaminopropane | (R)-1,2-Diaminopropane | (S)-1,2-Diaminopropane |

| CAS Number | 78-90-0[8] | 6852-78-4 | 15967-72-3[3] |

| Molecular Weight | 74.13 g/mol [9] | 74.13 g/mol [1] | 74.13 g/mol [3] |

| Boiling Point | 119-122 °C[6][7] | ~120 °C | ~120 °C |

| Melting Point | -37 °C[8][9] | - | - |

| Density | ~0.870 g/mL at 25 °C[6][7] | - | - |

| Specific Rotation ([α]D) | 0° | +4.0° (c=20 in H₂O) for dihydrochloride (B599025) salt[10] | -4.0° (c=20 in H₂O) for dihydrochloride salt[11] |

Enantiomeric Resolution: Experimental Protocol

The most common method for the resolution of racemic 1,2-diaminopropane is through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[2] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[12]

Resolution of Racemic 1,2-Diaminopropane using (+)-Tartaric Acid

This protocol is a representative procedure based on established methods for the resolution of chiral amines.[13]

Materials:

-

Racemic 1,2-diaminopropane

-

(+)-Tartaric acid (L-tartaric acid)

-

Diethyl ether

-

50% (w/w) Sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Diastereomeric Salt Formation:

-

In a suitable flask, dissolve (+)-tartaric acid in methanol with gentle heating.

-

Slowly add an equimolar amount of racemic 1,2-diaminopropane to the tartaric acid solution. The reaction is exothermic.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

The filtrate contains the more soluble diastereomeric salt.

-

-

Liberation of the Enantiomerically Enriched Diamine:

-

Suspend the collected crystals in water.

-

Slowly add 50% sodium hydroxide solution until the salt is completely dissolved and the solution is strongly basic. This regenerates the free diamine.

-

Transfer the basic aqueous solution to a separatory funnel.

-

-

Extraction and Purification:

-

Extract the aqueous layer with several portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether under reduced pressure to yield the enantiomerically enriched 1,2-diaminopropane.

-

-

Analysis:

-

Determine the optical rotation of the product using a polarimeter to confirm its enantiomeric purity.

-

Further analysis of the enantiomeric excess (ee) can be performed using chiral chromatography.

-

dot

Caption: Experimental workflow for the resolution of 1,2-diaminopropane.

Chiral Analysis of 1,2-Diaminopropane Enantiomers

The determination of the enantiomeric excess (ee) of a sample of 1,2-diaminopropane is crucial for quality control in research and industrial applications. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for this purpose.

Chiral Gas Chromatography (GC) Protocol

This is a general protocol for the chiral GC analysis of amines, which can be adapted for 1,2-diaminopropane.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based stationary phase).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the 1,2-diaminopropane sample in a suitable solvent (e.g., methanol or dichloromethane).

-

Derivatization with a suitable agent, such as trifluoroacetic anhydride, may be necessary to improve volatility and peak shape.

-

-

GC Conditions:

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Split injection.

-

Temperature Program: An initial oven temperature of around 60-80°C, followed by a ramp to a higher temperature (e.g., 180-200°C) to ensure elution of the enantiomers.

-

Detector Temperature: ~250°C.

-

-

Data Analysis:

-

The two enantiomers will elute at different retention times.

-

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

-

Applications in Drug Development and Asymmetric Synthesis

The enantiomers of 1,2-diaminopropane are valuable building blocks in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

Synthesis of Chiral Salen Ligands

Chiral salen ligands, synthesized from the condensation of a chiral diamine with two equivalents of a salicylaldehyde (B1680747) derivative, are widely used in asymmetric catalysis.[14] The use of enantiomerically pure (R,R)- or (S,S)-1,2-diaminopropane allows for the synthesis of chiral salen complexes that can catalyze a variety of enantioselective reactions, such as epoxidations and cyclopropanations.[14]

dot

Caption: Synthesis pathway for chiral salen ligands.

Precursor in Pharmaceutical Synthesis

Chiral 1,2-diaminopropane enantiomers are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). A notable example is the use of (S)-1,2-diaminopropane in the synthesis of the broad-spectrum antibiotic Levofloxacin (B1675101) .[9][15] The stereochemistry of the diamine is crucial for the biological activity of the final drug molecule. The synthesis of levofloxacin involves the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][6]benzoxazine-6-carboxylic acid with N-methylpiperazine. The chiral center from the precursor, which can be derived from (S)-1,2-diaminopropane, is incorporated into the final structure.[16]

Conclusion

The chirality of 1,2-diaminopropane is a fundamental property that underpins its importance in modern organic chemistry. The ability to resolve the racemic mixture into its individual enantiomers provides access to valuable chiral building blocks. For researchers, scientists, and professionals in drug development, a thorough understanding of the properties, resolution techniques, and applications of (R)- and (S)-1,2-diaminopropane is essential for the design and synthesis of new chiral molecules with desired stereochemical and biological properties. The detailed protocols and data presented in this guide serve as a comprehensive resource for the practical application of these important chiral diamines.

References

- 1. 1,2-Diaminopropane(78-90-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 4. impactfactor.org [impactfactor.org]

- 5. Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 1,2-Diaminopropane | 78-90-0 [chemicalbook.com]

- 8. 1,2-diaminopropane [stenutz.eu]

- 9. DSpace at KIST: An improved synthesis of levofloxacin [pubs.kist.re.kr]

- 10. gcms.cz [gcms.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1,2-Diaminopropane, 99% | Fisher Scientific [fishersci.ca]

- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 14. eurekaselect.com [eurekaselect.com]

- 15. An improved synthesis of levofloxacin | Semantic Scholar [semanticscholar.org]

- 16. sciforum.net [sciforum.net]

A Technical Guide to the Spectroscopic Data of Diaminopropane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the commercially available isomers of diaminopropane: 1,2-diaminopropane (B80664) and 1,3-diaminopropane (B46017). This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who utilize these compounds in their work.

A third isomer, 2,2-diaminopropane (also known as propane-2,2-diamine), is notably absent from this guide. Extensive searches of chemical databases and literature have yielded no publicly available experimental spectroscopic data for this compound. This suggests that 2,2-diaminopropane may be highly unstable or not readily synthesized and isolated, precluding its routine spectroscopic characterization.

Spectroscopic Data of 1,2-Diaminopropane

1,2-Diaminopropane is a chiral molecule, and its spectroscopic data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.8 - 2.9 | Multiplet | 1H | CH |

| ~2.5 - 2.6 | Multiplet | 1H | CH₂ (diastereotopic) |

| ~2.3 - 2.4 | Multiplet | 1H | CH₂ (diastereotopic) |

| ~1.2 | Broad Singlet | 4H | NH₂ |

| ~1.0 | Doublet | 3H | CH₃ |

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| ~50 | CH |

| ~48 | CH₂ |

| ~22 | CH₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3360, ~3280 | Strong, Sharp | N-H Stretch (asymmetric and symmetric) |

| ~2960 - 2850 | Strong | C-H Stretch (aliphatic) |

| ~1600 | Medium | N-H Bend (scissoring) |

| ~1460 | Medium | C-H Bend (asymmetric) |

| ~830 | Strong, Broad | N-H Wag |

Mass Spectrometry (MS) Data

The mass spectrum of 1,2-diaminopropane is characterized by a molecular ion peak and prominent fragment ions resulting from the cleavage of C-C and C-N bonds.

| m/z | Relative Intensity | Assignment |

| 74 | Moderate | [M]⁺ (Molecular Ion) |

| 58 | Moderate | [M - NH₂]⁺ |

| 44 | High | [CH₃CHNH₂]⁺ |

| 30 | High | [CH₂NH₂]⁺ |

Spectroscopic Data of 1,3-Diaminopropane

1,3-Diaminopropane is an achiral molecule with a plane of symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data.[1][2]

¹H NMR

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.7 | Triplet | 4H | CH₂-N |

| ~1.6 | Quintet | 2H | C-CH₂-C |

| ~1.3 | Broad Singlet | 4H | NH₂ |

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| ~40 | CH₂-N |

| ~35 | C-CH₂-C |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3360, ~3280 | Strong, Sharp | N-H Stretch (asymmetric and symmetric) |

| ~2930 - 2840 | Strong | C-H Stretch (aliphatic) |

| ~1600 | Medium | N-H Bend (scissoring) |

| ~1470 | Medium | C-H Bend (scissoring) |

| ~820 | Strong, Broad | N-H Wag |

Mass Spectrometry (MS) Data

The mass spectrum of 1,3-diaminopropane shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 74 | Moderate | [M]⁺ (Molecular Ion) |

| 56 | Moderate | [M - NH₃]⁺ |

| 44 | Moderate | [CH₂CH₂NH₂]⁺ |

| 30 | High | [CH₂NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterium (B1214612) oxide (D₂O), or deuterated methanol (B129727) (CD₃OD)). The choice of solvent will depend on the solubility of the sample and the desired exchange of labile amine protons.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup :

-

The NMR spectrometer is typically operated at a magnetic field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field and optimal resolution.

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should be set to encompass the expected range of carbon chemical shifts (typically 0-60 ppm for aliphatic amines).

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the liquid sample is placed directly on the ATR crystal.

-

-

Instrument Setup :

-

The FTIR spectrometer should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

A background spectrum of the empty sample holder (or clean ATR crystal) should be collected before acquiring the sample spectrum.

-

-

Data Acquisition :

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization :

-

The this compound sample can be introduced into the mass spectrometer via a direct insertion probe for solids or liquids with low volatility, or through a gas chromatograph (GC-MS) for volatile liquids.

-

Electron Ionization (EI) is a common method for generating ions, typically using an electron beam with an energy of 70 eV.

-

-

Mass Analysis :

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector.

-

-

Data Acquisition :

-

The detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Visualizations

Spectroscopic Differentiation of this compound Isomers

Caption: Differentiation of this compound isomers via spectroscopy.

General Workflow for Spectroscopic Analysis